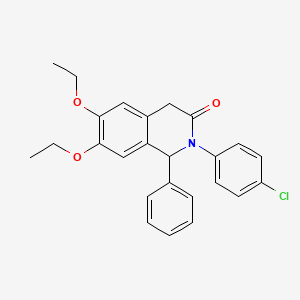
2-(4-chlorophenyl)-6,7-diethoxy-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a chlorophenyl group, two ethoxy groups, and a phenyl group attached to a tetrahydroisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethoxylation: The ethoxy groups are introduced through an ethoxylation reaction, where ethyl alcohol reacts with the isoquinoline core in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the ethoxy groups are oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group in the isoquinoline core to a hydroxyl group, forming a secondary alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
科学研究应用
2-(4-Chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Another compound with a chlorophenyl group but with a different heterocyclic core.
Uniqueness
2-(4-Chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one is unique due to its specific substitution pattern and the presence of both ethoxy and phenyl groups, which confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C25H24ClNO3 |
|---|---|
分子量 |
421.9 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-6,7-diethoxy-1-phenyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C25H24ClNO3/c1-3-29-22-14-18-15-24(28)27(20-12-10-19(26)11-13-20)25(17-8-6-5-7-9-17)21(18)16-23(22)30-4-2/h5-14,16,25H,3-4,15H2,1-2H3 |
InChI 键 |
WHZDSFYUZCXLKY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















